6-{[2-(4-bromophenoxy)ethyl]thio}-N'-ethyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[2-(4-bromophenoxy)ethyl]thio}-N'-ethyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H20BrN5OS and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.05719 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Materials
Triazine derivatives have been studied for their potential in nonlinear optical (NLO) applications due to their structural properties. For example, crystal structures and packing of triazine derivatives substituted with various groups have been investigated, demonstrating their potential as materials for octupolar NLO applications. These materials are characterized by specific intermolecular interactions, including hydrogen bonds and π-π stacking, which are essential for their optical properties (Boese et al., 2002).
Antimicrobial Agents
Triazine compounds, especially those with halogen substitutions like bromine, have been explored for their antimicrobial properties. The synthesis and antimicrobial activity of various triazine derivatives highlight the potential of these molecules as bases for developing new antimicrobial agents. Such research indicates the structural flexibility of triazine derivatives to be functionalized for specific biological activities (Gad-Elkareem et al., 2011).
Polymer Chemistry
Triazine rings are integral to the synthesis of aromatic polyamides with potential applications in high-performance materials. These polymers exhibit good thermal stability and solubility in various organic solvents, making them suitable for advanced material applications. The incorporation of triazine rings into polymer backbones can significantly alter the material's properties, such as increasing its resistance to heat and chemicals (Pal et al., 2005).
Halogenation Chemistry
The halogenation of triazine derivatives, including bromination, is a critical reaction in synthetic chemistry, allowing for the introduction of bromine atoms into the triazine ring. This modification can significantly impact the reactivity and physical properties of the resulting compounds, making them useful for various chemical syntheses and applications (Kaihoh et al., 1986).
Properties
IUPAC Name |
6-[2-(4-bromophenoxy)ethylsulfanyl]-4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5OS/c1-4-17-13-18-14(21(2)3)20-15(19-13)23-10-9-22-12-7-5-11(16)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFESJHTHZNKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)Br)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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